molecular formula C10H11NO2 B6284433 7-ethoxy-2,3-dihydro-1H-indol-2-one CAS No. 1260861-22-0

7-ethoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B6284433
CAS No.: 1260861-22-0
M. Wt: 177.2
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Description

7-ethoxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with ethoxy groups under specific conditions. One common method includes the reaction of indole-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

7-ethoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications .

Properties

CAS No.

1260861-22-0

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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